molecular formula C10H11N5O2S B14460216 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 68774-07-2

4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B14460216
CAS No.: 68774-07-2
M. Wt: 265.29 g/mol
InChI Key: FUCQVOTXPKFVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of hydrazine derivatives with pyrimidine and benzene sulfonamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity .

Chemical Reactions Analysis

4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents.

Scientific Research Applications

4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase. This inhibition ultimately affects the synthesis of tetrahydrofolic acid (THF), which is crucial for bacterial DNA growth and cell division .

Comparison with Similar Compounds

4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

Properties

CAS No.

68774-07-2

Molecular Formula

C10H11N5O2S

Molecular Weight

265.29 g/mol

IUPAC Name

4-hydrazinyl-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H11N5O2S/c11-14-8-2-4-9(5-3-8)18(16,17)15-10-12-6-1-7-13-10/h1-7,14H,11H2,(H,12,13,15)

InChI Key

FUCQVOTXPKFVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.